Sunflower seed oil

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Sunflower seed oil is rich in unsaturated fatty acids, particularly linoleic acid (an omega-6 fatty acid) and oleic acid (a monounsaturated omega-9 fatty acid). The oil's composition can vary based on the sunflower variety and cultivation conditions. High oleic sunflower oil, for example, has been developed to contain higher levels of oleic acid, enhancing its oxidative stability and making it more suitable for high-temperature cooking and industrial applications.

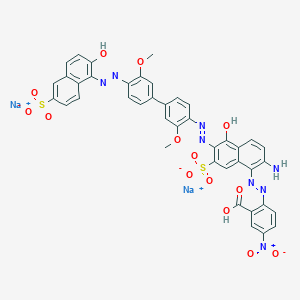

Molecular Structure Analysis

The molecular structure of this compound, characterized by its fatty acid composition, impacts its physical and chemical properties. The presence of double bonds in unsaturated fatty acids (like linoleic and oleic acids) influences the oil's viscosity, freezing point, and reactivity. Structural studies have shown that the hydrophobic domain of oleosins (proteins found in oil bodies) in sunflower seeds is predominantly alpha-helical, which may play a role in the stability and storage of the oil within the seed (Lacey et al., 1998).

科学的研究の応用

1. Industrial Value and Bioengineering

Sunflower seed oil, due to its content and quality, is being progressively modified to meet industrial demands. It holds potential for usage in various products like biodiesel and bioplastics. Efforts in breeding and biotechnological methods, such as the introgression from wild species and transgene introduction, are paving the way for improved seed oil content and quality, including alterations in fatty acids profile and tocopherol contents. Bio-engineering advancements are essential for expanding sunflower oil's application as an oilseed crop (Rauf et al., 2017).

2. Nutritional Composition and Health Benefits

Research indicates that this compound, alongside other seed oils like melon seed oil, is a source of nutritional components beneficial to health. The seed oil is rich in proteins, fibers, tocopherols, sterols, and phenolic compounds. Due to its interesting fatty acid profile, similar to that of soybean and sunflower oils, it holds potential for the development of functional foods. These foods could harness the oil's biological activities, including antioxidant, anti-inflammatory, and antibacterial properties, to promote sustainability across the food chain (Silva et al., 2020).

3. Agricultural and Environmental Management

Sunflower, as a crop, is moderately drought-tolerant. However, severe drought conditions can significantly impact seed and oil production. Understanding the relationship among physiological, biochemical, genetic, and agronomic bases of drought is crucial for sustainable sunflower production. Integrating breeding for drought tolerance, use of hormones and osmoprotectants, seed treatment, and soil nutrient management are some strategies being reviewed for mitigating the impact of drought stress on sunflower yield and oil quality (Hussain et al., 2018).

4. Applications in Food Industry

This compound's composition can be altered through dietary intervention, such as the inclusion of specific oilseed supplements. Studies on cow diets supplemented with oilseeds like sunflower seeds have shown varied impacts on milk fatty acid composition. These findings highlight the adaptability of this compound in food production and its potential to enrich the nutritional value of dairy products (Glasser et al., 2008).

作用機序

Target of Action

Sunflower seed oil, particularly its essential oil, has been found to have several targets of action. The primary targets are genes involved in Type-2 Diabetes (T2D), including PPARA, FABP4, PPARD, PPARG, and CPT2 genes . These genes are part of the PPAR pathway , which plays a crucial role in the regulation of carbohydrate and lipid metabolism .

Mode of Action

This compound interacts with its targets primarily through its active phytoconstituents. The oil contains several active compounds, including phylloquinone, linoleic acid, tricosylic acid, and lignoceric acid . These compounds interact with the target genes, affecting their function and leading to changes in the metabolic pathways associated with T2D .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbohydrate and lipid metabolism. The PPAR pathway, which is a major therapeutic target for T2D development, is significantly influenced by the active compounds in this compound . This pathway plays a crucial role in the regulation of glucose and lipid metabolism, and its modulation can have significant effects on the management of T2D .

Pharmacokinetics

It is known that the oil contains a high percentage of unsaturated fatty acids, vitamin e, and carotene . These compounds are known to have beneficial health effects, including the ability to delay aging, regulate metabolism, and reduce cholesterol .

Result of Action

The action of this compound results in several molecular and cellular effects. Its interaction with the PPAR pathway leads to changes in glucose and lipid metabolism, which can have beneficial effects in the management of T2D . Additionally, the oil’s high content of unsaturated fatty acids, vitamin E, and carotene contributes to its health benefits, including its ability to delay aging, regulate metabolism, and reduce cholesterol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, climatic changes can affect the absorption and metabolism of nutrients in sunflower, which is reflected in seed yield and oil content and quality . Moreover, the oil’s stability and efficacy can be affected by factors such as temperature, light, and storage conditions .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Sunflower seed oil involves the esterification of oleic acid and linoleic acid with glycerol to form triglycerides, which are then extracted from sunflower seeds using a solvent.", "Starting Materials": [ "Oleic acid", "Linoleic acid", "Glycerol", "Sunflower seeds", "Solvent (e.g. hexane)" ], "Reaction": [ "Mix oleic acid, linoleic acid, and glycerol in a reaction vessel", "Add a catalyst (e.g. sulfuric acid) to the mixture", "Heat the mixture to a temperature of around 60-70°C for several hours to promote esterification", "Allow the mixture to cool and settle, separating the triglycerides from any unreacted starting materials", "Extract the triglycerides from sunflower seeds using a solvent such as hexane", "Filter the extracted oil to remove any impurities", "Refine the oil through processes such as degumming, neutralization, and bleaching to improve its quality and stability" ] } | |

CAS番号 |

8001-21-6 |

密度 |

0.92 g/mL at 25 °C (lit.) |

同義語 |

SUNFLOWER OIL; SUNFLOWER SEED OIL; sunflower seed oil from helianthus annuus; HELIANTHUS ANNUUS (SUNFLOWER) SEED OIL; SUNFLOWER SEED OIL FROM HELIANTHUS ANNUUS, PH EUR; helianthi annui oleum raffinatum; HEATEDSUNFLOWEROIL; OLEICACIDRICHSUNFLOWEROIL |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。